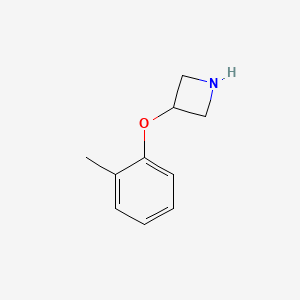
3-(2-Methylphenoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylphenoxy)azetidine: is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 2-methylphenoxy group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods:
Microwave-Assisted Synthesis: Industrial production often employs microwave-assisted synthesis due to its efficiency and ability to produce high yields under mild conditions.
Electrocatalytic Hydroamination: This method merges cobalt catalysis and electricity to enable regioselective generation of key intermediates for azetidine formation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of azetidines typically yields secondary amines.
Substitution: Azetidines are prone to nucleophilic substitution reactions due to the ring strain.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products:
N-Oxides: Formed from oxidation reactions.
Secondary Amines: Resulting from reduction reactions.
Substituted Azetidines: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Building Blocks: Used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Catalysis: Employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Biology and Medicine:
Drug Discovery: Azetidines are explored as motifs in drug discovery due to their unique reactivity and stability.
Antimicrobial Coatings: Utilized in the development of antibacterial and antimicrobial coatings.
Industry:
CO2 Adsorption: Applied in materials templating for CO2 adsorption.
Non-Viral Gene Transfection: Used in non-viral gene transfection applications.
Mechanism of Action
The reactivity of 3-(2-Methylphenoxy)azetidine is driven by the considerable ring strain of the azetidine ring. This strain makes the ring more stable than related aziridines, allowing for facile handling and unique reactivity under appropriate conditions . The compound can interact with various molecular targets and pathways, depending on the specific application, such as binding to enzymes or receptors in biological systems.
Comparison with Similar Compounds
- 3-(3-Methylphenoxy)azetidine
- 3-(3-Methoxyphenoxy)azetidine
- 3-(Benzyloxy)azetidine
- 3-(2-(Trifluoromethyl)phenyl)azetidine
- 3-(4-Fluorophenyl)azetidine
Uniqueness:
- Substituent Effects: The presence of the 2-methylphenoxy group in 3-(2-Methylphenoxy)azetidine imparts distinct electronic and steric effects, influencing its reactivity and stability compared to other azetidines .
- Reactivity: The specific substitution pattern can lead to unique reactivity profiles, making it suitable for specialized applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-(2-methylphenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-4-2-3-5-10(8)12-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEMUHHZSLOMTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647895 |
Source


|
| Record name | 3-(2-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954222-84-5 |
Source


|
| Record name | 3-(2-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

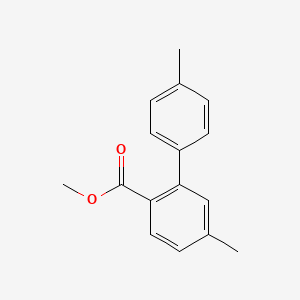
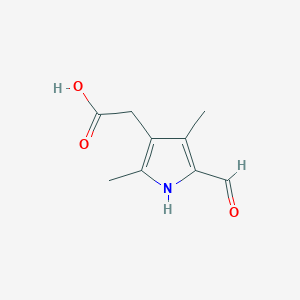
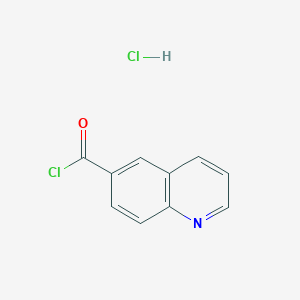


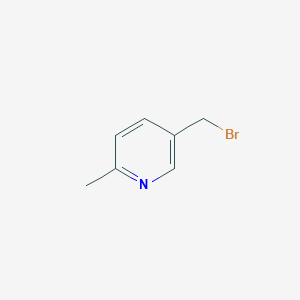
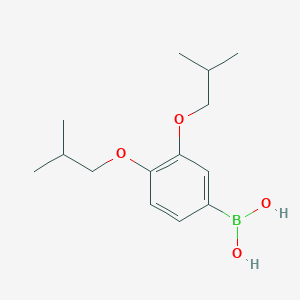
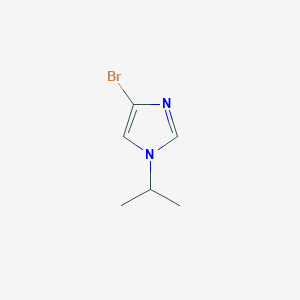

![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)
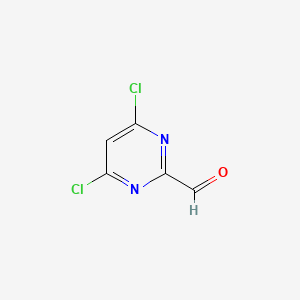
![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)

